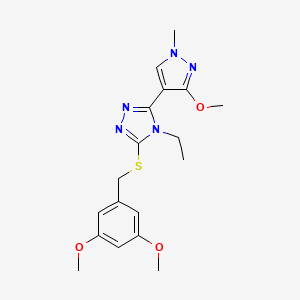
3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-((3,5-Dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic compound with a complex molecular structure (C18H23N5O3S) and a molecular weight of 389.5 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities. The focus of this article is to explore its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity
Research indicates that compounds in the triazole family exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound have been less extensively studied but show promise based on related compounds.
Anticancer Potential
Triazoles have been investigated for their anticancer properties. For instance, derivatives with specific substituents have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the methoxy and thio groups in this compound may enhance its interaction with biological targets involved in cancer progression .
The mechanisms by which triazoles exert their effects often involve interference with nucleic acid synthesis or inhibition of specific enzymes. For example:
- Inhibition of DNA/RNA synthesis : Triazoles can disrupt nucleic acid synthesis pathways, leading to impaired cell replication.
- Enzyme inhibition : Some derivatives inhibit enzymes critical for cellular metabolism or signaling pathways involved in tumor growth.
Case Studies
While direct case studies on this compound are sparse, related compounds provide insights into its potential applications:
- Anticancer Activity : A study on similar triazole derivatives reported significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that modifications to the triazole ring can enhance anticancer activity .
- Antifungal Activity : Research on triazole compounds has shown effectiveness against Candida species and Aspergillus species. The incorporation of different substituents has been linked to improved antifungal potency .
Data Table: Comparison of Biological Activities
Propriétés
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-6-23-16(15-10-22(2)21-17(15)26-5)19-20-18(23)27-11-12-7-13(24-3)9-14(8-12)25-4/h7-10H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQZLEMTECEWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC(=C2)OC)OC)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














